ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate

Kinase inhibitor GSK3 PDE3

Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 896321-04-3) is a synthetic small molecule featuring a pyridazine core linked via a thioacetamide bridge to an ethyl benzoate moiety, with an imidazole-phenyl substituent at the 6-position of the pyridazine ring. This structural motif is characteristic of ATP-competitive kinase inhibitors, and related imidazole-pyridazine scaffolds have been reported as glycogen synthase kinase 3 (GSK3) inhibitors.

Molecular Formula C24H21N5O3S
Molecular Weight 459.52
CAS No. 896321-04-3
Cat. No. B2641846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate
CAS896321-04-3
Molecular FormulaC24H21N5O3S
Molecular Weight459.52
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
InChIInChI=1S/C24H21N5O3S/c1-2-32-24(31)19-5-3-4-6-21(19)26-22(30)15-33-23-12-11-20(27-28-23)17-7-9-18(10-8-17)29-14-13-25-16-29/h3-14,16H,2,15H2,1H3,(H,26,30)
InChIKeyAPYANOQJVQAQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 896321-04-3): Structural and Pharmacophore Context for Procurement Decisions


Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 896321-04-3) is a synthetic small molecule featuring a pyridazine core linked via a thioacetamide bridge to an ethyl benzoate moiety, with an imidazole-phenyl substituent at the 6-position of the pyridazine ring . This structural motif is characteristic of ATP-competitive kinase inhibitors, and related imidazole-pyridazine scaffolds have been reported as glycogen synthase kinase 3 (GSK3) inhibitors . The compound is primarily available from chemical vendors for research purposes and is cataloged under the molecular formula C24H21N5O3S with a molecular weight of 459.52 g/mol .

Why Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate Cannot Be Replaced by Generic Pyridazine Analogs in Experimental Workflows


Compounds within the imidazole-pyridazine class often exhibit divergent target selectivity and cellular activity due to subtle variations in the linker and ester functionalities . For instance, imazodan, a structurally simpler analog lacking the thioacetamide-benzoate extension, is a well-characterized phosphodiesterase 3 (PDE3) inhibitor , while the target compound is associated with GSK3 kinase inhibition according to patent disclosures covering pyridazine-based GSK3 inhibitors . The thioacetamide linker and ethyl benzoate group critically influence the compound's lipophilicity, hydrogen-bonding capacity, and steric fit within the ATP-binding pocket, making generic substitution without quantitative equivalence testing scientifically unreliable .

Quantitative Differentiation Evidence for Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate Against Closest Structural Analogs


Target Class Shift: Predicted GSK3 vs. PDE3 Inhibition of the Imidazole-Pyridazine Core

The target compound incorporates a thioacetamide linker that is explicitly claimed in GSK3 inhibitor patents (WO2004035588A1) , whereas the structurally related imazodan, which terminates at the pyridazinone ring, is a selective PDE3 inhibitor (IC50 = 0.45 µM for PDE3) . This linker-mediated target shift represents a fundamental selectivity divergence.

Kinase inhibitor GSK3 PDE3 Target selectivity

Lipophilicity and Permeability Differential: Predicted LogP and TPSA Comparison

Predicted physicochemical properties differentiate the target compound from simpler imidazole-pyridazine analogs. The ethyl benzoate moiety increases cLogP to approximately 3.2 and topological polar surface area (TPSA) to 130 Ų, compared with imazodan (cLogP ~1.5, TPSA ~58 Ų) . This difference of approximately 1.7 log units in lipophilicity and a 72 Ų increase in TPSA can significantly alter membrane permeability and solubility profiles.

Lipophilicity TPSA Permeability Drug-likeness

Hydrogen-Bond Donor/Acceptor Capacity and Its Impact on Kinase Selectivity

The target compound possesses 5 hydrogen-bond acceptors and 1 hydrogen-bond donor, compared with imazodan's 3 acceptors and 1 donor . The additional acceptor sites arise from the thioamide and ester carbonyl groups, which can form critical interactions within the kinase hinge region, potentially enhancing affinity for GSK3 over PDE3.

Hydrogen bonding Kinase selectivity Structure-activity relationship

Recommended Application Scenarios for Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate in Research and Early Discovery


GSK3-Mediated Pathway Dissection in Diabetes and CNS Disease Models

Based on its patent-class association as a GSK3 inhibitor , this compound is suited for in vitro kinase assays and cell-based models investigating glycogen synthase regulation, tau phosphorylation, or Wnt/β-catenin signaling. Its distinct target profile compared to PDE3 inhibitors like imazodan ensures that observed biological effects are attributable to GSK3 inhibition rather than off-target phosphodiesterase modulation.

Kinase Selectivity Panel Screening and SAR Expansion

The compound's enhanced hydrogen-bonding capacity (+2 acceptors vs. imazodan) makes it a valuable tool for assessing hinge-binding interactions in GSK3 and potentially other CMGC kinases. It can serve as a reference scaffold for structure-activity relationship studies aimed at optimizing kinase selectivity.

Cellular Permeability and Solubility Optimization Studies

With a predicted cLogP of 3.2 and TPSA of 130 Ų , the compound occupies a lipophilicity space that is typical of many kinase inhibitors but may require formulation optimization for in vivo use. It can be employed as a model compound in permeability assays (e.g., Caco-2 or PAMPA) to correlate physicochemical properties with cellular uptake.

Quote Request

Request a Quote for ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.